(4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione
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Overview
Description
(4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione is a complex organic compound known for its significant biological activity This compound is a derivative of tetracycline, a well-known class of antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the Tetracycline Core: The initial step involves the formation of the tetracycline core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the acetyl and dimethylamino groups. These modifications are achieved through selective reactions under controlled conditions.
Purification: The final product is purified using techniques like recrystallization and chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled temperature and pressure conditions.
Automated Systems: Employing automated systems for precise addition of reagents and monitoring of reaction parameters.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s properties.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride and lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts are used to facilitate substitution reactions under mild conditions.
Major Products Formed
Scientific Research Applications
(4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its antibacterial properties and potential to inhibit bacterial growth.
Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of (4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione involves:
Molecular Targets: The compound targets bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.
Pathways Involved: It interferes with the translation process in bacteria, preventing the formation of essential proteins required for bacterial survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracycline derivatives such as:
Doxycycline: Known for its broad-spectrum antibacterial activity.
Minocycline: Noted for its enhanced lipid solubility and ability to penetrate tissues.
Tigecycline: A newer derivative with activity against resistant bacterial strains.
Uniqueness
(4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGJFFLJLRZIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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